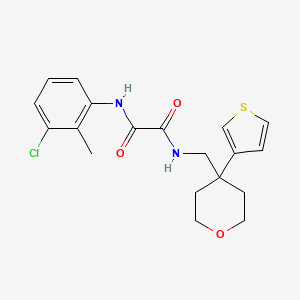
N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H19ClN2O3S with a molecular weight of 414.9 g/mol. Its structure includes a chloro-substituted aromatic ring and a thiophene moiety linked through a tetrahydropyran group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN2O3S |
| Molecular Weight | 414.9 g/mol |
| CAS Number | 2034347-15-2 |
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, thiosemicarbazones have shown promising activity against various cancer cell lines, suggesting that the thiophene and oxalamide functionalities may enhance anticancer effects through multiple mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds containing thiophene rings are known for their antimicrobial activities. Studies have demonstrated that the incorporation of thiophene into the molecular structure can significantly enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . The proposed mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and monoamine oxidase (MAO). Some derivatives have shown IC50 values in the low micromolar range, indicating strong inhibitory activity. This suggests a possible application in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S phase transition.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in neurotransmitter breakdown or synthesis.
Study on Anticancer Activity
In a study evaluating the anticancer effects of similar oxalamides, researchers found that certain derivatives exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These results suggest that this compound could possess comparable efficacy .
Study on Enzyme Inhibition
Another investigation assessed various oxalamides for their AChE inhibitory activity, revealing that compounds with similar structures had IC50 values below 0.5 µM, indicating potent inhibition. This positions this compound as a potential candidate for further development in neuroprotective therapies .
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-15(20)3-2-4-16(13)22-18(24)17(23)21-12-19(6-8-25-9-7-19)14-5-10-26-11-14/h2-5,10-11H,6-9,12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWVHBHPBWYVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














